![molecular formula C37H33N3O13S2 B1262930 [6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate](/img/structure/B1262930.png)
[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alexa Fluor 568 para-isomer is the 6-succinimidyloxycarbonyl isomer of Alexa Fluor 568.
Wissenschaftliche Forschungsanwendungen
Anticoagulant Activity in Blood Coagulation This compound and its variants exhibit inhibitory activity against blood coagulation factors Xa and XIa. A study by Potapov et al. (2021) focused on the synthesis of 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-2H-pyrano[3,2-g]quinolin-3-yl)propanoates, revealing their potential as anticoagulants (Potapov et al., 2021).
Synthesis of Heterocycles in Radical Cyclization Reactions Allin et al. (2005) demonstrated the use of 2-(2-Bromophenyl)ethyl groups, including structures similar to the compound , as building blocks in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles (Allin et al., 2005).
Oxidative Degradation Studies in Aqueous/Organic Cosolvent Mixtures Research by Hovorka et al. (2002) explored the oxidative degradation of a structurally related sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone, contributing to an understanding of the stability of these compounds in various solvents (Hovorka et al., 2002).
Antibacterial and Antifungal Activities A study by Mathada et al. (2009) synthesized compounds including 2H-pyrano[2,3-b]quinoline derivatives, showing significant antibacterial and antifungal activities, indicating potential applications in microbial control (Mathada et al., 2009).
Synthesis of Quinoline Derivatives with Potential Biological Activity Mostafa (2013) reported on the synthesis of new 2H-Pyrano[3,2-h]quinolines with excellent antibacterial and antifungal activities, further emphasizing the biomedical potential of these compounds (Mostafa, 2013).
Fluorescence and Quantum Chemical Investigations Le et al. (2020) conducted research on quinoline derivatives, including structural and fluorescence studies, which could inform the use of such compounds in imaging and sensing applications (Le et al., 2020).
Synthesis of Pyridine and Fused Pyridine Derivatives Al-Issa (2012) explored the synthesis of various pyridine derivatives, contributing to the broader understanding of the chemistry of these compounds and their potential applications in various fields (Al-Issa, 2012).
Eigenschaften
Produktname |
[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate |
|---|---|
Molekularformel |
C37H33N3O13S2 |
Molekulargewicht |
791.8 g/mol |
IUPAC-Name |
[13-[2-carboxy-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C37H33N3O13S2/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)24-9-18(5-6-21(24)34(43)44)35(45)53-40-31(41)7-8-32(40)42/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51) |
InChI-Schlüssel |
KBWNZHUGGRDAEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



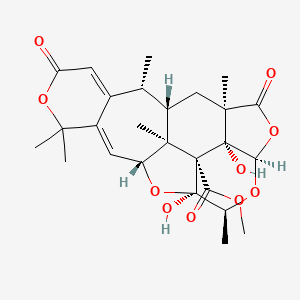
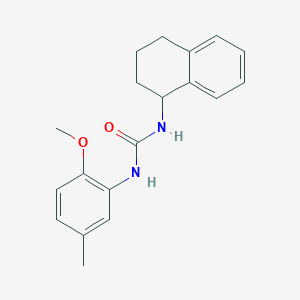
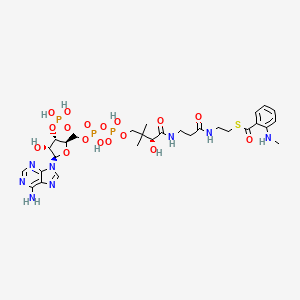

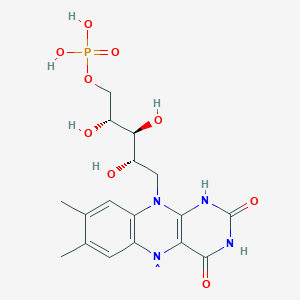
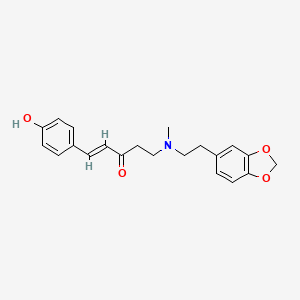
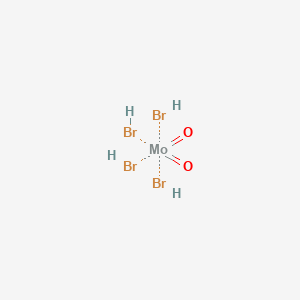
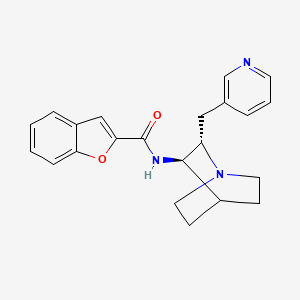
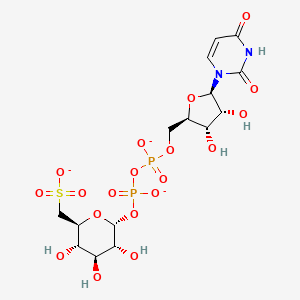


![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)

